
6-Amino-7-bromobenzothiazole
Overview
Description
6-Amino-7-bromobenzothiazole (CAS: 769-20-0) is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.10 g/mol . It belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound is synthesized with high purity (98%) and is utilized in pharmaceutical research and organic synthesis .
Preparation Methods
Bromination of 6-Aminobenzothiazole
The direct bromination of 6-aminobenzothiazole is a widely employed method. This approach leverages electrophilic aromatic substitution, where bromine selectively targets the 7-position of the benzothiazole ring due to the directing effects of the amino group at position 6.
Bromine in Acetic Acid
A classical procedure involves treating 6-aminobenzothiazole with bromine (Br₂) in glacial acetic acid under reflux. The reaction typically achieves yields of 63–74% . Key parameters include:
- Molar ratio : 1:1 (6-aminobenzothiazole to Br₂)
- Temperature : 0–25°C
- Reaction time : 1–3 hours
Mechanism : The amino group activates the aromatic ring, directing bromine to the para position (C7). Excess bromine is avoided to prevent di-bromination.
Copper-Mediated Bromination
Copper(II) bromide (CuBr₂) enhances regioselectivity and reaction efficiency. A representative protocol from Ambeed.com involves:
- Reagents : 6-Aminobenzothiazole, CuBr₂, iso-pentyl nitrite
- Solvent : Acetonitrile
- Conditions : 0°C for 1 hour
- Yield : 87%
This method minimizes side products, as confirmed by HPLC monitoring.
Cyclization of Substituted Anilines
An alternative route involves constructing the benzothiazole ring from 4-bromoaniline derivatives.
Thiocyanation and Cyclization
A two-step process described by IAJPS proceeds as follows:
- Thiocyanation : 4-Bromoaniline reacts with potassium thiocyanate (KSCN) in ethanol/HCl, followed by bromine addition.
- Cyclization : The intermediate undergoes reflux in acetic acid to form 2-amino-6-bromo-benzothiazole.
Limitation : Requires strict control of bromine stoichiometry to avoid over-bromination.
Diazotization and Coupling
Solid-phase synthesis (PMC) utilizes diazonium salt formation:
- Diazotization : 4-Bromo-2-aminothiophenol reacts with NaNO₂/HCl at -20°C.
- Cyclization : The diazonium salt is treated with CuBr in HBr, yielding 6-amino-7-bromobenzothiazole.
Solid-Phase Synthesis
Solid-supported methods improve purity and scalability. A protocol from PMC employs:
- Resin-bound intermediates : Polystyrene-supported isothiocyanates react with anilines to form thioureas.
- Cyclization : Bromine in acetic acid induces ring closure.
- Cleavage : Hydrazine monohydrate releases the product from the resin.
Entry | Conditions | Yield | Purity |
---|---|---|---|
A | Br₂/AcOH, 1h, 25°C | 63% | >85% |
B | CuBr₂/iso-pentyl nitrite, 0°C | 87% | >90% |
C | Solid-phase, hydrazine | 70% | >95% |
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Direct Bromination | Simple, cost-effective | Risk of di-bromination | 63–87% |
Aniline Cyclization | Suitable for large-scale production | Multi-step, purification challenges | 41–74% |
Solid-Phase | High purity, scalability | Requires specialized reagents | 50–70% |
Industrial-Scale Considerations
Industrial protocols optimize for cost and efficiency:
- Continuous flow reactors : Reduce reaction time and improve safety during bromine handling.
- Catalytic systems : Palladium or copper catalysts enable milder conditions (e.g., 65°C vs. reflux).
- Byproduct management : Silica gel chromatography or recrystallization in ethanol enhances purity.
Emerging Techniques
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-bromobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, expanding its utility in organic synthesis.
Common Reagents and Conditions
Bromination: Bromine in acetic acid is commonly used for the bromination of 6-aminobenzothiazole.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce nitro or hydroxyl derivatives.
Scientific Research Applications
Synthetic Routes
Entry | Method | Aniline | Product | Yield (%) |
---|---|---|---|---|
A | Bromination | 6-Aminobenzothiazole | 6-Amino-7-bromobenzothiazole | 63-74 |
B | Alternative Method | 6-Aminobenzothiazole | This compound | 41 |
C | Optimized Conditions | 6-Aminobenzothiazole | This compound | 70 |
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique electronic properties allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.
- Coupling Reactions : It can form bonds with other aromatic compounds.
- Oxidation and Reduction : The amino group can undergo oxidation or reduction, altering the compound's reactivity .
The compound exhibits notable biological activities, particularly as an antimicrobial and antiviral agent.
- Antimicrobial Properties : Research indicates that derivatives of this compound show significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated effective inhibition zones against E. coli and Staphylococcus aureus .
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication by targeting essential viral proteins or enzymes .
Medicinal Applications
Ongoing research is focused on the potential use of this compound in developing new pharmaceuticals. Its derivatives are being investigated for their effectiveness against drug-resistant pathogens and their potential as anticancer agents due to their cytotoxic properties .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various substituted benzothiazoles, including this compound. The results indicated varying degrees of effectiveness against different bacterial strains:
Bacteria | Zone of Inhibition (mm) at Different Concentrations (ppm) |
---|---|
0 ppm | |
E. coli | 0 |
Salmonella typhimurium | 0 |
Staphylococcus aureus | 0 |
This study highlights the compound's potential as an effective antimicrobial agent .
Cytotoxicity Studies
In vitro studies using T-Jurkat cells demonstrated that certain derivatives exhibited antiproliferative activity with reduced cytotoxicity compared to traditional chemotherapeutic agents. This suggests a favorable safety profile for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 6-Amino-7-bromobenzothiazole and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below highlights key structural and molecular differences between 6-amino-7-bromobenzothiazole and related benzothiazole derivatives:
Note: A discrepancy exists in CAS numbers for 6-aminobenzothiazole and this compound. Recent sources (2024) assign CAS 769-20-0 to 6-aminobenzothiazole (non-brominated), while older sources (2013) associate it with the brominated derivative .
This compound
- Anticancer Activity: Derivatives like 6-bromo-2-aminobenzothiazole inhibit SKRB-3 breast cancer, SW620 colon cancer, and HepG2 hepatic carcinoma cells .
- Antimicrobial Properties : Substituted benzothiazoles exhibit activity against Staphylococcus aureus and Escherichia coli .
Key Comparisons:
Exhibits anti-HIV and anti-estrogenic properties .
2-Aminobenzothiazole: Lacks bromine, reducing molecular weight and altering solubility. Used as a diuretic and anxiolytic agent .
Substituted Derivatives
Schiff base derivatives of 6-bromo-2-aminobenzothiazole (e.g., 6-aryl and 6-(4-chlorophenyl) variants) show enhanced anticancer and antimicrobial activities compared to non-brominated analogs .
Positional Isomerism Impact
- Bromine Position: Bromine at position 7 (vs. 6) in this compound may alter electronic effects, influencing binding to biological targets like kinases or DNA.
- Amino Group Position: The amino group at position 6 (vs. 2) could modulate hydrogen-bonding interactions in drug-receptor complexes .
Biological Activity
6-Amino-7-bromobenzothiazole (C7H5BrN2S) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Overview
This compound is characterized by the presence of an amino group at the 6th position and a bromine atom at the 7th position of the benzothiazole ring. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound for further research and development.
Synthesis
The synthesis of this compound typically involves the bromination of 6-aminobenzothiazole. One common method includes reacting 6-aminobenzothiazole with bromine in acetic acid, which yields the compound as a yellow solid. The following table summarizes various synthetic routes:
Entry | Method | Aniline | Product | Yield |
---|---|---|---|---|
a | A | 63% | ||
b | A | 61% | ||
c | A | 73% | ||
d | A | 68% | ||
e | B | 41% | ||
f | A | 74% | ||
g | A | 53% | ||
h | C | 70% |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with key enzymatic processes or disruption of microbial cell membranes .
Antiviral Activity
In addition to antimicrobial effects, some studies suggest that derivatives of this compound may possess antiviral properties. For instance, they may inhibit viral replication by targeting specific viral proteins or enzymes essential for viral life cycles .
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound have been evaluated in various cellular models. In vitro studies using T-Jurkat cells and peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives exhibit antiproliferative activity with reduced cytotoxicity compared to traditional chemotherapeutic agents . Furthermore, genotoxicity assessments using the micronucleus test indicated that some derivatives could induce DNA damage, highlighting the need for careful evaluation in therapeutic contexts .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with target proteins, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can lead to the inhibition of critical enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral effects .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating potent antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In a study assessing cytotoxic effects on T-Jurkat cells, certain derivatives showed IC50 values greater than 100 µM, suggesting a favorable safety profile compared to standard chemotherapeutics which often exhibit lower IC50 values .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-7-bromobenzothiazole, and how do reaction conditions influence yield and purity?
The synthesis of benzothiazole derivatives typically involves cyclization reactions using bromine as an oxidant. For this compound, bromination of arylthiourea precursors under controlled conditions (e.g., temperature, solvent polarity, and stoichiometry) is a common approach. However, traditional methods using liquid bromine face challenges due to its toxicity and corrosivity . Optimizing reaction parameters (e.g., substituting bromine with safer oxidizing agents or adjusting reaction time) can improve yield and purity. Characterization via NMR and HPLC is critical to validate structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Researchers must adhere to strict safety measures, including wearing PPE (gloves, goggles, lab coats) and working in a fume hood. The compound’s safety data sheet (SDS) highlights risks of skin/eye irritation and respiratory hazards. Proper storage in cool, dry conditions and disposal via certified hazardous waste channels are mandatory. Degradation products over time may pose additional risks, necessitating regular stability testing .
Q. Which analytical techniques are most effective for characterizing this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while H/C NMR validates substitution patterns on the benzothiazole core. HPLC with UV detection quantifies impurities, and X-ray crystallography resolves stereochemical ambiguities. Cross-referencing spectral data with computational models (e.g., DFT calculations) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity results (e.g., antifungal vs. cytotoxic effects) require rigorous experimental controls and replication across cell lines. Dose-response assays, combined with mechanistic studies (e.g., enzyme inhibition or receptor-binding assays), help isolate target-specific effects. Triangulating data from multiple labs and standardizing assay protocols (e.g., MIC values for antimicrobial activity) reduces variability .
Q. What strategies optimize the regioselective bromination of 2-aminobenzothiazole precursors?
Regioselectivity challenges arise due to competing electrophilic substitution pathways. Using directing groups (e.g., nitro or methoxy substituents) or Lewis acid catalysts (e.g., FeCl) can enhance bromination at the C7 position. Solvent effects (e.g., polar aprotic solvents like DMF) and low-temperature conditions (-10°C to 0°C) further improve selectivity. Reaction monitoring via TLC or in-situ IR spectroscopy aids real-time adjustments .
Q. How do structural modifications of this compound impact its pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., fluoro at C6) enhances metabolic stability but may reduce solubility. LogP calculations and in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide rational design. Molecular docking studies predict interactions with cytochrome P450 enzymes, informing toxicity profiles .
Q. What methodological frameworks ensure reproducibility in benzothiazole derivative synthesis?
Adopting QbD (Quality by Design) principles, including DOE (Design of Experiments) to map critical process parameters (CPPs), ensures robustness. Validating synthetic intermediates via orthogonal techniques (e.g., HPLC-MS and F NMR for fluorinated analogs) minimizes batch-to-batch variability. Open-access data repositories for reaction conditions foster cross-lab verification .
Q. How can researchers address conflicting mechanistic hypotheses for the antifungal activity of this compound?
Contradictory mechanisms (e.g., membrane disruption vs. ergosterol biosynthesis inhibition) require comparative transcriptomic profiling of treated fungal strains. CRISPR-Cas9 knockout libraries identify essential genes affected by the compound. Synergy studies with known antifungals (e.g., fluconazole) and time-kill assays clarify mode of action .
Properties
IUPAC Name |
7-bromo-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVRHVCMVAAPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Br)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405734 | |
Record name | 6-Amino-7-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-20-0 | |
Record name | 7-Bromo-6-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-7-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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